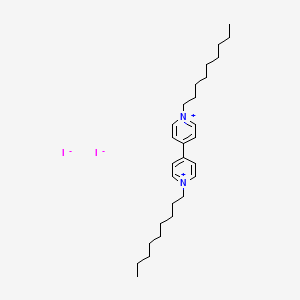
1,1'-dinonyl-4,4'-bipyridinium diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
'1,1'-dinonyl-4,4'-bipyridinium diiodide', commonly known as paraquat, is a highly toxic herbicide that is widely used in agriculture. It is a non-selective herbicide, meaning that it can kill both weeds and crops. Paraquat is a highly toxic chemical and has been linked to numerous health problems, including Parkinson's disease, lung damage, and kidney failure. Despite its toxicity, paraquat is still used in many countries around the world.
作用機序
Paraquat acts as a redox cycling agent, meaning that it can undergo multiple cycles of oxidation and reduction in cells. This redox cycling leads to the generation of ROS, which can damage cellular components and lead to cell death. Paraquat is taken up by cells via a transport protein called the organic cation transporter 1 (OCT1), which is highly expressed in lung tissue. Once inside the cell, paraquat is reduced by cellular enzymes to form a radical cation that can undergo redox cycling and generate ROS.
Biochemical and Physiological Effects:
Paraquat has been shown to cause a wide range of biochemical and physiological effects in cells and organisms. It has been linked to oxidative stress, inflammation, and cell death in various cell types. In animals, paraquat exposure has been shown to cause lung damage, kidney failure, and neurological problems such as Parkinson's disease. Paraquat exposure has also been linked to an increased risk of cancer in humans.
実験室実験の利点と制限
Paraquat is a widely used herbicide and is readily available for use in laboratory experiments. It is a relatively inexpensive compound and can be easily synthesized. However, paraquat is highly toxic and must be handled with extreme caution. Its toxic effects can also make it difficult to use in certain types of experiments, particularly those involving live animals.
将来の方向性
There are many areas of future research related to paraquat. One area of interest is the development of new treatments for paraquat poisoning. Currently, there are no effective treatments for paraquat poisoning, and the mortality rate is high. Another area of interest is the development of new herbicides that are less toxic than paraquat. Finally, there is a need for further research into the mechanisms of paraquat toxicity, particularly its effects on the brain and nervous system.
合成法
Paraquat is synthesized by the reaction of 4,4'-bipyridine with a long-chain alkyl halide, typically nonyl chloride, in the presence of a base such as sodium hydroxide. The resulting compound is then reacted with iodine to form the diiodide salt of paraquat.
科学的研究の応用
Paraquat has been extensively studied in scientific research due to its toxic effects on humans and the environment. It is commonly used as a model compound to study oxidative stress and cell death in various cell types. Paraquat has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death and is thought to be a major contributor to the toxic effects of paraquat.
特性
IUPAC Name |
1-nonyl-4-(1-nonylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N2.2HI/c1-3-5-7-9-11-13-15-21-29-23-17-27(18-24-29)28-19-25-30(26-20-28)22-16-14-12-10-8-6-4-2;;/h17-20,23-26H,3-16,21-22H2,1-2H3;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYZNSMZVATEMJ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCC.[I-].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
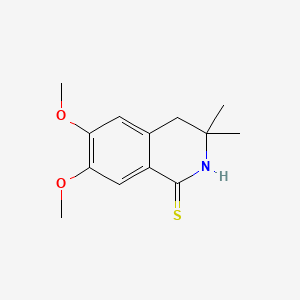

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5163916.png)
![N-(3-hydroxy-4-methoxyphenyl)-2-(3-{[(3-hydroxy-4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5163926.png)
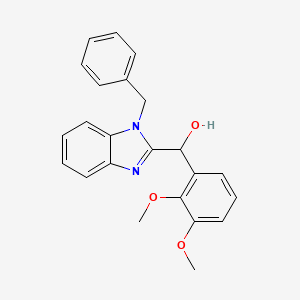
![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5163936.png)
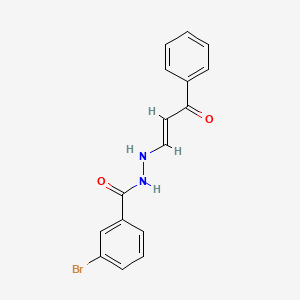
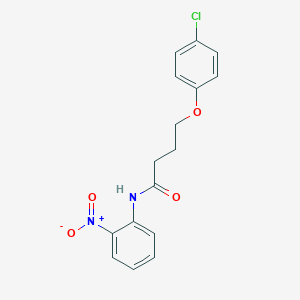
![N-[2-(2-ethoxyphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5163961.png)
![2-[(4-fluorophenyl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5163971.png)
![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5163979.png)
![N-[2-[4-(dimethylamino)phenyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5163985.png)
![tetraethyl 8'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5163993.png)
![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5163999.png)
